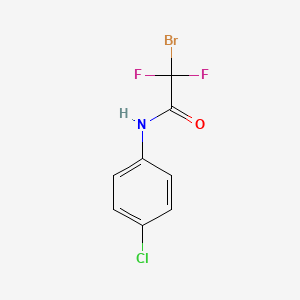
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5BrClF2NO It is a member of the acetamide family, characterized by the presence of a bromine atom, a chlorophenyl group, and two fluorine atoms attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoroacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of acids or ketones.
Scientific Research Applications
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms, such as bromine and chlorine, enhances its binding affinity to these targets. Additionally, the difluoroacetamide moiety can interact with hydrogen-bonding sites, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-chlorophenyl)-acetamide: Lacks the difluoro group, resulting in different chemical properties and reactivity.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromophenyl group instead of a chlorophenyl group, affecting its biological activity.
2-Bromo-N-(4-fluorophenyl)-2,2-difluoroacetamide:
Uniqueness
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and chlorine atoms, along with the difluoroacetamide group. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5BrClF2NO |
|---|---|
Molecular Weight |
284.48 g/mol |
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H5BrClF2NO/c9-8(11,12)7(14)13-6-3-1-5(10)2-4-6/h1-4H,(H,13,14) |
InChI Key |
MRGKTJLERNJMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


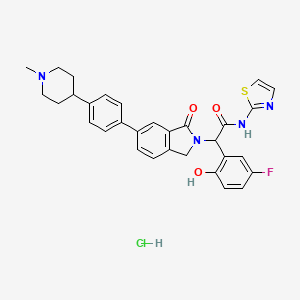
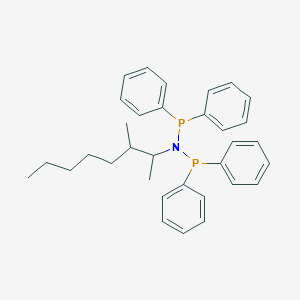
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)

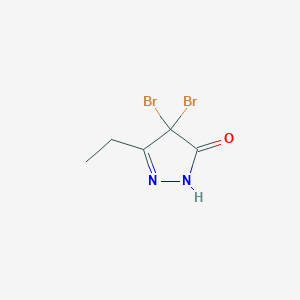
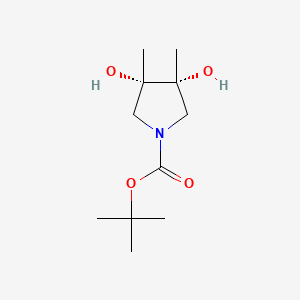
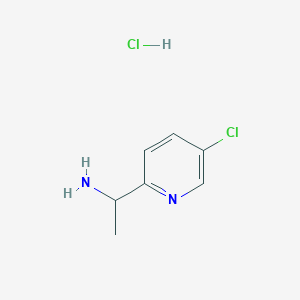
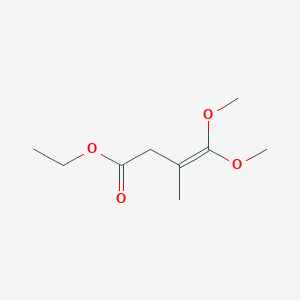

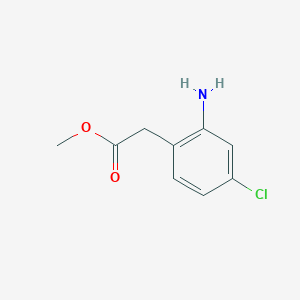
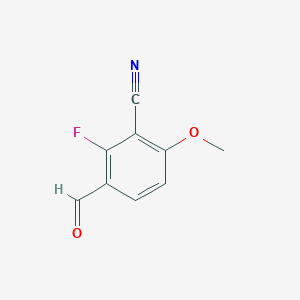
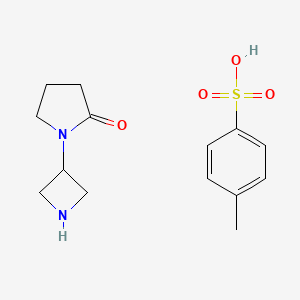
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
